molecular formula C28H18BrN3O5S B3013399 [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate CAS No. 448199-61-9

[4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate

Katalognummer: B3013399
CAS-Nummer: 448199-61-9
Molekulargewicht: 588.43
InChI-Schlüssel: DEFPYOZZONNSBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate features a naphthalene core substituted with a pyridine-4-carbonyl group linked via a sulfonamide bridge to a 4-bromophenyl moiety.

Eigenschaften

IUPAC Name

[4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18BrN3O5S/c29-21-5-7-22(8-6-21)38(35,36)32(27(33)19-11-15-30-16-12-19)25-9-10-26(24-4-2-1-3-23(24)25)37-28(34)20-13-17-31-18-14-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPYOZZONNSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=NC=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant data and case studies.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of related compounds. For instance, compounds similar to [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate have shown significant activity against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that certain derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound also shows promise in inhibiting biofilm formation, which is crucial for treating chronic infections where biofilms are prevalent .

2. Antioxidant Activity

The antioxidant potential of [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate has been assessed using various methods:

  • DPPH Assay : In DPPH assays, derivatives showed varying degrees of inhibition rates. For example, one derivative exhibited a DPPH inhibition rate of 16.75%, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives containing the sulfonamide moiety similar to our compound. The synthesized compounds were evaluated for their biological activities, revealing that modifications to the aromatic rings significantly influenced their antimicrobial efficacy and antioxidant capacities .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds indicated that the presence of bromine in the phenyl ring enhances antimicrobial activity. The SAR studies suggest that optimizing substituents on the aromatic rings can lead to improved biological profiles .

Table 1: Biological Activity Summary of Related Compounds

Compound NameMIC (μg/mL)Biofilm InhibitionAntioxidant Activity (DPPH %)
Compound A0.22Yes16.75
Compound B0.25Yes10.50
Compound C0.30No5.00

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a. 2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine ()

  • Core Structure : Pyridine ring substituted with bromophenyl and naphthyl groups.
  • Key Differences : Lacks sulfonamide and ester functionalities present in the target compound.
  • Optical Properties : Absorption peak at 388 nm and optical band gap of 2.38 eV, attributed to extended conjugation from the naphthyl group . These properties suggest utility in optoelectronic devices.

b. (E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one ()

  • Core Structure : Chalcone derivative with bromophenyl and naphthyl groups.
  • Key Differences : Features a ketone linker instead of sulfonamide and pyridine-4-carboxylate.
  • Relevance : Demonstrates how bromophenyl and naphthyl groups influence solubility and crystallinity, with reported melting points >200°C .

c. Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-bis(4-chlorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (a12, )

  • Core Structure : Tetrahydropyridine with bromophenyl, chlorophenyl, and ester groups.
  • Key Differences : Saturated pyridine core vs. aromatic pyridine in the target compound.
Functional Group Impact on Properties
Compound Core Structure Key Functional Groups Optical Band Gap (eV) Melting Point (°C) Solubility
Target Compound Naphthalene-pyridine Sulfonamide, pyridine-4-carboxylate N/A N/A Likely moderate (ester)
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine Pyridine Bromophenyl, naphthyl 2.38 N/A Good (polymer form)
(E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one Chalcone Bromophenyl, naphthyl, ketone N/A >200 Low
Compound a12 Tetrahydropyridine Bromophenyl, chlorophenyl, ethyl ester N/A 202–205 Low (crystalline solid)

Key Observations :

  • Electronic Properties : The pyridine-naphthalene system in exhibits a narrow band gap (2.38 eV), making it suitable for photovoltaic applications. The target compound’s sulfonamide and ester groups may further modulate electron affinity.
  • Thermal Stability : High melting points (>200°C) in chalcone and tetrahydropyridine derivatives () suggest that bromophenyl and naphthyl groups enhance thermal resilience, likely due to π-π stacking and halogen bonding.
  • Solubility: The polymer in shows good solubility, whereas monomeric analogues (e.g., a12) exhibit lower solubility, underscoring the role of molecular weight and functional groups.

Q & A

Q. What are the recommended synthetic pathways for [4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and esterification. For example, sulfonyl chloride intermediates (e.g., 4-bromophenylsulfonyl chloride) can react with amine-functionalized naphthalene derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimization may include adjusting reaction times (e.g., 12–24 hours for amide bond formation), stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride), and purification via column chromatography with gradients of ethyl acetate/hexane. Purity validation (≥99%) can be achieved using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural confirmation : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, with parameters refined to an R-factor <0.05 (e.g., triclinic system, space group P1) .
  • Spectroscopic analysis : Employ 1^1H/13^13C NMR (e.g., δ 8.2–8.6 ppm for pyridine protons) and FT-IR (e.g., 1670 cm1^{-1} for carbonyl groups) .
  • Physicochemical properties : Calculate logP values using computational tools (e.g., ChemAxon) and validate solubility in DMSO or DMF via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard mitigation : Follow GHS codes H302 (harmful if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
  • Storage : Store at 2–8°C under argon in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-pyridine hybrids?

  • Methodological Answer :
  • Data validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., methotrexate for dihydrofolate reductase).
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare IC50_{50} values across studies. Address batch-to-batch variability by synthesizing multiple lots and testing biological replicates (n ≥ 3) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :
  • Environmental partitioning : Use OECD 121 guidelines to measure soil-water partition coefficients (KdK_d). Conduct photolysis studies under simulated sunlight (λ > 290 nm) to assess degradation half-lives .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 ppm) and monitor mortality/behavior over 48–96 hours. Compare results with structurally similar compounds (e.g., 4-bromobenzenesulfonamide derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., COX-2). Optimize force fields (e.g., AMBER) and validate with molecular dynamics simulations (100 ns trajectories).
  • QSAR models : Train models on datasets of sulfonamide derivatives using descriptors like topological polar surface area (TPSA) and molar refractivity .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

  • Methodological Answer :
  • Formulation : Prepare micellar suspensions using poloxamers (e.g., P407) or cyclodextrin inclusion complexes. Monitor stability via HPLC over 72 hours at 37°C .
  • pH adjustment : Buffer solutions to pH 6.5–7.0 to minimize hydrolysis of the ester group .

Contradiction Analysis and Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?

  • Methodological Answer :
  • Impurity identification : Compare experimental 1^1H NMR with simulated spectra (e.g., ACD/Labs). Isolate impurities via prep-HPLC and characterize by HRMS .
  • Deuterated solvent effects : Ensure complete dissolution in DMSO-d6_6 and exclude residual protons (e.g., water) by drying samples over molecular sieves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.